2-(3,4-Difluorophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIZHIYYOQHWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374274 | |
| Record name | 2-(3,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286440-92-4 | |
| Record name | 2-(3,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance As a Versatile Chemical Synthon
In the language of organic chemistry, a synthon is a conceptual unit within a molecule that aids in the planning of its synthesis. 2-(3,4-Difluorophenyl)ethanol and its related structures are recognized as crucial synthons, primarily for their role as intermediates in the preparation of pharmaceutically active compounds.
The most prominent application is in the synthesis of chiral alcohols that are key precursors to modern drugs. Specifically, the chlorinated derivative, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a vital chiral intermediate for the manufacture of Ticagrelor, an antiplatelet medication used in the treatment of acute coronary syndromes. ucsf.eduresearchgate.netacs.orgresearchgate.netresearchgate.net The synthesis of this critical intermediate typically starts from 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), which is then reduced to the desired chiral alcohol. google.comgoogle.com
The presence of the 3,4-difluorophenyl group is of particular importance. The substitution of hydrogen with fluorine in drug candidates can significantly alter physicochemical and pharmacokinetic properties. dergipark.org.tr Fluorine's high electronegativity can improve metabolic stability, membrane permeability, and binding affinity to biological targets. dergipark.org.tr This makes fluorinated synthons like this compound highly desirable in drug discovery and development. The structure's adaptability allows it to be a starting point for various complex molecules, including derivatives used to synthesize triazolopyrimidine compounds. google.com
Current Landscape of Academic Investigation
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis, which utilizes enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing optically pure compounds. researchgate.net These methods are favored for their high selectivity, mild reaction conditions, and environmentally friendly nature. nih.gov
The asymmetric bioreduction of a prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, is a primary strategy for producing enantiomerically pure (S)- or (R)-2-chloro-1-(3,4-difluorophenyl)ethanol, a direct precursor to the target compound. nih.gov Ketoreductases (KREDs), also known as carbonyl reductases or alcohol dehydrogenases, are instrumental in this transformation, demonstrating exceptional stereoselectivity. frontiersin.orgtudelft.nl The synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is particularly notable as it is a key chiral intermediate for the synthesis of the antiplatelet agent Ticagrelor. nih.govacs.orgresearchgate.net
The quest for robust and highly selective biocatalysts has led to the discovery and engineering of several novel ketoreductases.
PpKR8 from Paraburkholderia phymatum STM815 : Through gene mining, 52 potential KRED genes were identified in P. phymatum STM815. acs.org Among them, PpKR8, a novel NADH-dependent short-chain dehydrogenase, was identified as a highly active and enantioselective enzyme for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to its (R)-enantiomer. acs.orgacs.org Substrate specificity assays revealed that PpKR8 has a broad substrate spectrum, effectively reducing various α/β-ketoesters and aromatic ketones. acs.orgacs.org
ChKRED20 from Chryseobacterium sp. CA49 : An inventory of ketoreductases from Chryseobacterium sp. CA49 was screened, identifying ChKRED20 as an enzyme capable of reducing the ketone precursor with excellent stereoselectivity (>99% ee). nih.govrsc.org Through directed evolution, single mutations at positions H145 and L205 were found to significantly increase its catalytic activity. nih.gov The mutant L205A, in particular, exhibited a tenfold increase in specific activity and a 15-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. nih.govrsc.org
KR-01 from an In-house Library : A ketoreductase designated KR-01 was selected from a KRED library for its ability to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the (S)-chiral alcohol. acs.orgresearchgate.net This enzyme has proven effective for large-scale industrial applications. acs.org
Engineered Ketoreductases : Structure-guided rational design has been used to engineer ketoreductases for enhanced performance. researchgate.net For instance, mutants of a ketoreductase from Candida glabrata were developed to improve the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. researchgate.net
Table 1: Performance of Selected Ketoreductases in the Synthesis of Chiral 2-chloro-1-(3,4-difluorophenyl)ethanol (B3178332)
| Enzyme | Source Organism | Precursor Substrate | Product Enantiomer | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| PpKR8 | Paraburkholderia phymatum STM815 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (R) | >99% | >99.9% |
| ChKRED20 (L205A mutant) | Chryseobacterium sp. CA49 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S) | 100% | >99% |
| KR-01 | KRED Library | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S) | ~100% | >99.9% |
| Rhky-ADH | Rhodococcus sp. | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S) | >99% | >99% |
Data sourced from references: acs.orgacs.orgnih.govresearchgate.net
Optimizing reaction conditions is critical for maximizing the efficiency of biocatalytic processes on an industrial scale.
High Substrate Concentration : A significant challenge in biocatalysis is maintaining high enzyme activity at high substrate concentrations. acs.org Research has demonstrated successful bioreduction at substrate loadings up to 500 g/L using KR-01, achieving near-complete conversion and excellent enantioselectivity. acs.orgresearchgate.net The ChKRED20 L205A mutant completely converted substrate concentrations of 150 g/L and 200 g/L within 6 and 20 hours, respectively. nih.govrsc.org
Cofactor Regeneration : Most ketoreductases are dependent on nicotinamide (B372718) cofactors like NADH or NADPH. frontiersin.orgacs.org To make the process economically viable, an efficient cofactor regeneration system is essential. A common approach is to co-express the ketoreductase with a glucose dehydrogenase (GDH). acs.orgacs.org This system uses glucose as a cheap co-substrate to continuously regenerate the NADH required by the KRED, allowing for high total turnover numbers for the expensive cofactor. acs.orgacs.org Isopropanol (B130326) is also frequently used as a co-substrate for cofactor regeneration. researchgate.net
pH and Temperature : The performance of enzymatic reactions is highly dependent on pH and temperature. The optimal conditions for the alcohol dehydrogenase Rhky-ADH were found to be a pH of 8.0 and a temperature of 25°C. researchgate.netresearchgate.net For the PpKR8 system, the reaction was maintained at 35°C and a pH of 6.0. acs.org
Use of Co-solvents : Deep eutectic solvents (DES) have been used as co-solvents to improve biocatalytic efficiency. researchgate.netresearchgate.net Adding a DES composed of choline (B1196258) chloride and lactic acid was shown to increase cell membrane permeability and enhance the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone by a recombinant E. coli containing the reductase CmCR. researchgate.netresearchgate.net
Table 2: Optimized Process Parameters for Bioreduction
| Enzyme System | Substrate Load | Key Optimization Strategy | Space-Time Yield | Isolated Yield | Reference |
|---|---|---|---|---|---|
| PpKR8-GDH | 300 g/L | Co-expression for cofactor regeneration | 728 g/(L·day) | Not specified | acs.orgacs.org |
| KR-01 | 500 g/L | High substrate concentration | 145.8 mmol/L/h | Not specified | acs.orgresearchgate.net |
| ChKRED20 (L205A) | 200 g/L | Directed evolution of enzyme | Not specified | 95% | nih.govrsc.org |
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols and are central to the biocatalytic synthesis of this compound. frontiersin.orgtudelft.nl The terms ADH and ketoreductase (KRED) are often used interchangeably in the literature for enzymes performing this type of ketone reduction. tudelft.nl
For example, the ADH from Lactobacillus kefir (LkADH) has been engineered for the synthesis of chiral alcohols. frontiersin.org In the context of the target compound, an alcohol dehydrogenase from Rhodococcus sp. (Rhky-ADH) was characterized and used in a whole-cell system to convert 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with over 99% conversion and enantiomeric excess. researchgate.netresearchgate.net The activity of this ADH was enhanced by the addition of NADH and isopropanol. researchgate.netresearchgate.net
Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including eliminating the need for costly enzyme purification and providing a stable cellular environment where cofactors are naturally regenerated. researchgate.netmdpi.com
Recombinant Escherichia coli is a commonly used host for whole-cell biotransformations. acs.orgacs.org For the synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol, E. coli cells were engineered to co-express the ketoreductase PpKR8 and a glucose dehydrogenase from Bacillus subtilis. acs.orgacs.org This dual-enzyme system, housed within a single cell, efficiently catalyzed the reduction of the ketone precursor with internal cofactor recycling. acs.org Similarly, recombinant E. coli expressing the reductase CmCR was used in a system with deep eutectic solvents to produce the (S)-enantiomer. researchgate.netresearchgate.net This approach simplifies the process and can lead to very high productivity, as demonstrated by the complete conversion of up to 300 g/L of substrate. acs.org
Enantioselective Bioreduction utilizing Ketoreductases
Catalytic Chemical Synthesis Routes
While biocatalytic methods are prominent, catalytic chemical synthesis provides an alternative pathway. One documented chemical route involves the stereoselective reduction of a ketone precursor using a chiral catalyst. Specifically, 2-chloro-1-(3,4-difluorophenyl)ethanone can be reduced to 2-chloro-1-(3,4-difluorophenyl)ethanol using a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) dimethylsulfide complex. google.com This method represents a classic approach to asymmetric chemical reduction, where the chiral catalyst directs the stereochemical outcome of the reaction to produce the desired enantiomer. google.com
Asymmetric Catalytic Reduction Systems
Asymmetric catalytic reduction represents a highly efficient strategy for producing enantiomerically pure alcohols. This is typically achieved by the stereoselective reduction of a prochiral ketone precursor, such as 2-chloro-1-(3,4-difluorophenyl)ethanone. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful tool in this context due to its high selectivity and operation under mild conditions. frontiersin.org
Ketoreductases (KREDs) are a class of enzymes that have been extensively screened and engineered for this purpose. For instance, a ketoreductase identified as KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the corresponding (S)-alcohol, a vital intermediate for the synthesis of the antiplatelet agent Ticagrelor. acs.orgresearchgate.net This biocatalytic process achieved a near 100% conversion with an enantiomeric excess (ee) greater than 99.9%. acs.orgresearchgate.net
Whole-cell biocatalysis offers advantages by providing an in-situ cofactor regeneration system. Recombinant E. coli cells expressing specific reductases are commonly employed. One study utilized recombinant E. coli containing an NADH-dependent reductase, CmCR, for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, achieving a 95.9% yield and over 99% ee for the (S)-alcohol. ucsf.edu Similarly, a novel NADH-dependent short-chain dehydrogenase, PpKR8, from Paraburkholderia phymatum STM815, was co-expressed in E. coli with glucose dehydrogenase, enabling the complete conversion of the ketone substrate into the (R)-alcohol with 99.9% ee. acs.org
| Catalyst System | Precursor Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Source |
| Ketoreductase (KR-01) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | ~100% conversion | >99.9% | acs.org, researchgate.net |
| Recombinant E. coli with CmCR | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 95.9% yield | >99% | ucsf.edu |
| Recombinant E. coli with PpKR8 and GDH | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol | ~100% conversion | 99.9% | acs.org |
Hydrogen Transfer Catalysis
Hydrogen transfer catalysis, also known as transfer hydrogenation, is an alternative reduction methodology that utilizes hydrogen donor molecules like isopropanol or formic acid in place of high-pressure hydrogen gas. mdpi.comsemanticscholar.org This technique offers enhanced operational safety and is highly effective for the reduction of ketones to alcohols. mdpi.com The process is mediated by a catalyst, typically a transition metal complex. diva-portal.org
Ruthenium(II) complexes are among the most studied catalysts for asymmetric transfer hydrogenation (ATH). semanticscholar.org For example, a ruthenium complex was employed in the dynamic kinetic resolution of 2-chloro-1-(3,4-difluorophenyl)ethanol, a process that inherently involves hydrogen transfer steps. diva-portal.org While specific applications of ATH for the direct synthesis of this compound are not extensively detailed in the provided context, the methodology is broadly applicable to aromatic ketones. acs.orgliv.ac.uk The efficiency of these reactions can be high, with catalysts like Ru(OTf)(S,S)-Tsdpen effectively reducing phenacyl chlorides to their corresponding alcohols with high enantioselectivity (98% ee). kanto.co.jp
The choice of hydrogen donor and solvent system is critical. Formic acid/triethylamine (HCOOH/NEt3) azeotrope is a common system, but aqueous sodium formate (B1220265) has been shown to accelerate reaction rates significantly for certain substrates. liv.ac.ukkanto.co.jp The reaction can be performed "on water," where insoluble ketone substrates are reduced efficiently, offering environmental and economic benefits. liv.ac.uk
| Catalyst System | Substrate Type | Hydrogen Donor | Key Findings | Source |
| Ru-cat 2 | 2-Chloro-1-(3,4-difluorophenyl)ethanol | Not specified (DKR) | Large-scale dynamic kinetic resolution afforded product in 99% yield and 98% ee. | diva-portal.org |
| Tethered Ru(II)/TsDPEN | Amino-substituted ketones | Aqueous sodium formate | Excellent conversion and high ee (94%) achieved in a water/methanol mixture. | acs.org |
| Ir-complexes | Aromatic ketones | Aqueous HCOONa | Rapid reduction in water, often faster than in organic solvents. | liv.ac.uk |
| Ru(OTf)(S,S)-Tsdpen | Phenacyl chlorides | HCOOH/NEt3 | Effective for base-sensitive ketones, yielding product with 98% ee. | kanto.co.jp |
Scalability and Sustainable Production Considerations
Strategies for Industrial Scale-Up
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as process efficiency, cost-effectiveness, safety, and environmental impact. For the production of this compound and its derivatives, several strategies have been developed to ensure practical and scalable synthesis.
A key strategy is to maximize productivity by operating at high substrate concentrations. Biocatalytic processes have shown remarkable potential in this area. For the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a process was developed using a ketoreductase (KR-01) that could handle a substrate concentration of 500 g/L, resulting in a high space-time yield of 145.8 mmol/L/h. acs.orgresearchgate.net Similarly, a whole-cell system using a novel dehydrogenase (PpKR8) allowed for the complete conversion of up to 300 g/L of the ketone precursor, achieving a space-time yield of 728 g/(L·day). acs.org Such high substrate loadings are crucial for minimizing reactor volume and reducing downstream processing costs. scispace.com
| Strategy | Example Application | Outcome | Source |
| High Substrate Loading | Bioreduction using KRED KR-01 | 500 g/L substrate concentration, 145.8 mmol/L/h space-time yield. | acs.org, researchgate.net |
| High Substrate Loading | Bioreduction using PpKR8 | 300 g/L substrate concentration, 728 g/(L·day) space-time yield. | acs.org |
| Process Simplification | Use of whole-cell biocatalysts | Avoids enzyme purification, includes in-situ cofactor regeneration. | ucsf.edu, acs.org |
| Reaction Medium Optimization | Addition of Deep Eutectic Solvent (DES) | Improved cell permeability and biocatalytic efficiency. | ucsf.edu |
| Simplified Downstream Processing | Direct product extraction | Simplified operations and reduced safety risks. | acs.org, researchgate.net |
Environmental Impact Assessment of Synthetic Routes
The principles of green chemistry are increasingly integral to the development of new synthetic processes, aiming to minimize waste, reduce energy consumption, and use less hazardous materials. The synthesis of this compound provides a clear example of how different routes can have vastly different environmental footprints.
Biocatalytic routes are frequently highlighted as green and environmentally sound alternatives to traditional chemical synthesis. acs.orgresearchgate.net These processes often utilize water as the primary solvent, avoiding the use of volatile and often toxic organic solvents. ucsf.edu This directly contributes to a lower environmental impact and improved process safety. The use of enzymes allows reactions to proceed under mild conditions of temperature and pH, which reduces energy consumption. ucsf.edu
A key metric for assessing the environmental impact of a chemical process is the E-factor, which measures the mass ratio of waste to the desired product. nih.gov Biocatalytic methods, by virtue of their high selectivity and use of aqueous media, can lead to significantly lower E-factors compared to conventional routes. nih.gov For example, the enzymatic synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is described as an environmentally friendly process with high productivity, making it suitable for mass production with a reduced environmental footprint. researchgate.netucsf.edu
In contrast, some traditional chemical reduction methods employ hazardous reagents. For instance, the use of borane-dimethyl sulfide (B99878) complexes for reduction is effective but releases malodorous dimethyl sulfide gas during workup, posing a risk to production personnel and the environment. google.com The development of catalytic routes, whether biocatalytic or chemocatalytic, that use safer reagents and solvents represents a significant advance in the sustainable production of fine chemicals. acs.orggoogle.com
Exploration of 2 3,4 Difluorophenyl Ethanol As a Key Chiral Intermediate
Role in the Synthesis of Pharmaceutical Agents
The utility of chiral phenylethanol derivatives is particularly pronounced in the pharmaceutical industry, where they serve as intermediates for various active pharmaceutical ingredients (APIs). nih.gov The specific stereochemistry of these intermediates is essential, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. pharmasalmanac.com
A prominent application of 2-(3,4-Difluorophenyl)ethanol derivatives is in the synthesis of the antiplatelet drug, Ticagrelor. Specifically, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate for producing the drug. researchgate.net This chiral alcohol is synthesized via the asymmetric reduction of its corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). researchgate.net Biocatalytic methods, often employing ketoreductase (KRED) enzymes, have been developed to achieve this transformation with high conversion rates and excellent enantiomeric excess (>99.9% ee). researchgate.net
Table 1: Enzymatic Synthesis of a Key Ticagrelor Precursor
| Starting Material | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) |
| 2-chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KRED) KR-01 | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | ~100% | >99.9% |
This data is based on findings from a study on the development of a practical enzymatic process for the intermediate's preparation. researchgate.net
The chiral alcohol, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, serves as a direct precursor for the synthesis of other valuable chiral building blocks, notably chiral cyclopropane (B1198618) derivatives. researchgate.net Chiral cyclopropane rings are considered "privileged scaffolds" in medicinal chemistry due to their conformational rigidity and unique stereochemical properties, which can enhance binding affinity to biological targets. researchgate.net
The synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester can be achieved from the chiral alcohol intermediate with high yield (98%) and diastereomeric excess (>99.9% de). researchgate.net This process simplifies operations and reduces safety risks compared to other methods. The ability to efficiently convert the phenylethanol derivative into a stereochemically defined cyclopropane highlights its versatility as a foundational building block for a diverse range of pharmaceutical agents.
Table 2: Transformation to Chiral Cyclopropane Intermediate
| Precursor | Product | Yield | Diastereomeric Excess (de) |
| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester | 98% | >99.9% |
This data illustrates the efficient conversion of the chiral alcohol to a key cyclopropane building block. researchgate.net
Contributions to Other Fine Chemical Syntheses
Beyond its well-defined role in pharmaceutical manufacturing, the structural motifs present in this compound are relevant to other areas of fine chemical synthesis, including the development of agrochemicals and the construction of complex molecular frameworks.
Fluorine-containing compounds play a significant role in the agrochemical industry, with approximately 25% of all licensed herbicides containing at least one fluorine atom. researchgate.net The inclusion of fluorine can enhance properties such as metabolic stability and lipophilicity, which are crucial for the efficacy of pesticides. researchgate.netccspublishing.org.cn Difluoro- and trifluoromethyl groups are common features in modern fungicides, herbicides, and insecticides. researchgate.netnih.gov
While the direct application of this compound in commercial agrochemicals is not extensively documented in publicly available literature, its structural components—a difluorinated phenyl ring and an ethanol (B145695) side chain—are characteristic of moieties found in advanced agrochemical intermediates. nih.gov The design of novel pesticides often involves combining polyfluoro-substituted phenyl groups with other chemical skeletons to develop potent and environmentally safer products. preprints.org Therefore, chiral phenylethanol derivatives represent a class of intermediates with high potential for the synthesis of next-generation agrochemicals. nih.gov
Chiral building blocks like this compound are fundamental starting materials for creating complex and biologically active molecules. The term "scaffold" refers to a core molecular structure upon which further chemical modifications can be made to build a diverse library of compounds. The 3,4-difluorophenyl group provides a site for various aromatic substitution reactions, while the chiral hydroxyl group allows for stereocontrolled elaboration of the side chain.
This dual functionality makes it a valuable precursor for synthesizing not only specific targets like Ticagrelor but also for constructing novel molecular entities in drug discovery programs. The ability to build upon this chiral scaffold enables chemists to systematically explore the chemical space around a core structure, which is a key strategy in the development of new therapeutic agents and other high-value fine chemicals.
Structure Activity Relationship Sar Studies and Molecular Derivatization Strategies
Rational Design of 2-(3,4-Difluorophenyl)ethanol Analogs
The rational design of analogs based on the this compound scaffold is heavily influenced by established principles of medicinal chemistry, where specific structural motifs are introduced to achieve desired biological outcomes. The 3,4-difluorophenyl group itself is a key feature, often incorporated to enhance metabolic stability and modulate electronic properties that govern interactions with biological targets.
Fluorination is a widely used strategy in drug design to fine-tune the physicochemical properties of a lead compound. The introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, acidity, and conformation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net Specifically, the carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism and thereby increasing the metabolic stability and half-life of a drug. researchgate.net The 3,4-difluoro substitution pattern creates a distinct electronic environment on the aromatic ring, influencing how the molecule docks with its target receptor. researchgate.netnih.gov
A prominent example of rational design involving this core structure is the synthesis of chiral intermediates for complex therapeutic agents. For instance, the analog (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol serves as a vital chiral building block in the synthesis of the antiplatelet drug Ticagrelor. acs.orgresearchgate.net The design of this intermediate is highly strategic:
The 3,4-difluorophenyl group is retained for its favorable electronic and metabolic properties, which are crucial for the activity of the final drug.
A chloro group is introduced at the C-2 position of the ethanol (B145695) side chain. This modification transforms the side chain into a reactive handle, facilitating subsequent synthetic steps, such as the formation of the cyclopropane (B1198618) ring found in Ticagrelor. researchgate.net
The hydroxyl group at C-1 is essential for establishing the correct stereochemistry, a critical factor for biological activity.
This approach, where a core scaffold is rationally modified to create a versatile and stereochemically defined intermediate, is a cornerstone of modern pharmaceutical development. It allows for the efficient construction of complex molecules with precisely controlled three-dimensional structures optimized for interaction with a specific biological target.
Impact of Structural Modifications on Interaction with Biological Targets
Every structural modification to the this compound scaffold is intended to modulate its interaction with biological targets, ultimately affecting its efficacy and selectivity. The key areas for modification are the aromatic ring and the ethanol side chain.
Aromatic Ring Substitutions: The 3,4-difluoro substitution pattern is a critical determinant of biological activity. The strong electron-withdrawing nature of the fluorine atoms alters the electron density of the phenyl ring. This modification can influence:
Binding Affinity: Changes in the electrostatic potential of the ring can enhance or weaken interactions, such as π-π stacking or hydrogen bonding, with amino acid residues in the binding pocket of a target protein. nih.gov
Metabolic Stability: The C-F bonds are highly resistant to cleavage by metabolic enzymes like cytochrome P450, preventing the deactivation of the molecule and prolonging its therapeutic effect. researchgate.netmdpi.com
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its site of action. researchgate.net
The following table summarizes the anticipated impact of these structural modifications.
| Structural Modification | Rationale / Intended Impact | Effect on Biological Interaction |
| 3,4-Difluoro Substitution | Increase metabolic stability; modulate ring electronics. | Enhances resistance to oxidative metabolism; alters electrostatic interactions within the target's binding site. researchgate.netresearchgate.net |
| Addition of C-2 Chloro group | Create a reactive handle for further synthesis. | Enables covalent modification or serves as a leaving group for building larger pharmacophores necessary for target engagement. researchgate.net |
| Hydroxyl group at C-1 | Introduce a key hydrogen bonding point and a chiral center. | Acts as a hydrogen bond donor/acceptor; dictates the specific 3D orientation required for precise docking with a chiral biological target. acs.orgresearchgate.net |
Stereochemical Influences on Derivative Activity
Biological systems, including enzymes and receptors, are inherently chiral. Consequently, the stereochemistry of a drug molecule is often a critical factor in its pharmacological activity. For derivatives of this compound, the carbon atom bearing the hydroxyl group (C-1) is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (S) and (R).
Research has overwhelmingly demonstrated that one enantiomer is often significantly more active than the other. In the case of 2-Chloro-1-(3,4-difluorophenyl)ethanol (B3178332), the (S)-enantiomer is the required intermediate for the synthesis of Ticagrelor. acs.orgresearchgate.net This high degree of stereospecificity implies that the target receptor for the final drug has a precisely shaped binding site that can only accommodate the (S)-configuration.
The demand for enantiomerically pure intermediates has driven the development of highly selective synthetic methods. Biocatalysis, using enzymes such as ketoreductases (KREDs), has emerged as a powerful strategy. These enzymes can reduce the precursor ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), to the desired (S)-alcohol with exceptional levels of stereoselectivity. acs.orgresearchgate.net This enzymatic approach is favored for its efficiency and environmental benefits, often achieving near-perfect conversion and enantiomeric excess.
The table below presents typical results from the enzymatic reduction to produce (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlighting the method's high stereoselectivity.
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99% | >99.9% |
Data sourced from studies on enzymatic processes for chiral alcohol synthesis. acs.orgresearchgate.net
This stereochemical imperative is not unique to this compound series. For example, in the development of antifungal agents based on related chlorinated phenyl ethanol structures, the (S)-configuration is also critical for biological activity, as enantiomeric purity directly influences interactions with target enzymes. smolecule.com The profound influence of stereochemistry underscores a fundamental principle of drug design: the three-dimensional arrangement of atoms is just as important as the chemical composition for effective interaction with biological targets.
Advanced Analytical Techniques for Characterization and Process Monitoring
Spectroscopic Methods for Structural Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(3,4-Difluorophenyl)ethanol and confirming its identity. These methods probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and electronic constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Analysis
While direct NMR analysis of a racemic mixture of enantiomers will not show separate signals for each enantiomer in an achiral solvent, the presence of stereoisomers can be investigated through the use of chiral solvating agents or by converting the enantiomers into diastereomers. Chiral solvating agents, such as Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), can form transient diastereomeric complexes with the enantiomers of this compound. These complexes have different magnetic environments, which can lead to the resolution of signals for the corresponding protons in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity.
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Compound
| Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H | 7.41 – 7.30 (m, 6H) | Aromatic Protons |
| 7.14 (t, J = 7.4 Hz, 1H) | Aromatic Proton | |
| 7.02 (dd, J = 13.8, 8.5 Hz, 4H) | Aromatic Protons | |
| 6.92 (t, J = 5.7 Hz, 2H) | Aromatic Protons | |
| 5.81 (s, 1H) | Methine Proton (CH-OH) | |
| 2.54 (s, 1H) | Hydroxyl Proton (OH) | |
| ¹³C | 159.0, 157.1, 156.5 | Aromatic Carbons (C-F) |
| 138.9, 136.1 | Aromatic Carbons | |
| 129.7, 127.9, 127.8 | Aromatic Carbons | |
| 123.2, 118.8, 118.7 | Aromatic Carbons | |
| 113.8 | Aromatic Carbon | |
| 75.3 | Methine Carbon (CH-OH) |
Data for (3,4-difluorophenyl)(phenyl)methanol, a structurally similar compound, is presented for illustrative purposes. rsc.org
Mass Spectrometry for Metabolite Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, MS is essential for confirming its molecular weight and assessing its purity by detecting any potential impurities.
In the context of drug development, understanding the metabolic fate of a compound is critical. In vitro metabolism studies using liver microsomes or other enzyme preparations can be employed to identify potential metabolites of this compound. The resulting mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the parent compound with those of the metabolites, common metabolic transformations such as hydroxylation, oxidation, or conjugation can be identified.
The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org The analysis of these fragments helps to confirm the structure of the molecule.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 158 | [C₈H₈F₂O]⁺ | Molecular Ion (M⁺) |
| 140 | [C₈H₆F₂]⁺ | Loss of H₂O |
| 129 | [C₇H₅F₂]⁺ | Alpha-cleavage (loss of CH₂OH) |
This table represents predicted fragmentation patterns based on the general behavior of alcohols in mass spectrometry.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic carbon-carbon (C=C) bonds, and the carbon-fluorine (C-F) bonds. The broad O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region, and the strong C-F stretching vibrations will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 | O-H stretch | Hydroxyl |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1300 - 1000 | C-F stretch | Aryl fluoride |
| 1260 - 1000 | C-O stretch | Alcohol |
This table is based on typical infrared absorption ranges for the functional groups present in the molecule.
Chromatographic Separations for Enantiomeric and Diastereomeric Purity
Chromatographic techniques are fundamental for separating the components of a mixture, making them essential for determining the enantiomeric and diastereomeric purity of chiral compounds like this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation.
For the enantiomeric separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. Columns like Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, have demonstrated broad applicability for the separation of a wide range of chiral alcohols. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The choice of the mobile phase composition is critical for optimizing the resolution between the enantiomers.
While a specific chromatogram for this compound is not available, the general approach would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.
Table 4: Representative Chiral HPLC Method Parameters for the Separation of Chiral Alcohols
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
These are typical starting conditions for the chiral separation of aromatic alcohols and would require optimization for this compound.
Gas Chromatography with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile compounds. For chiral alcohols like this compound, derivatization to a more volatile ester or ether may be necessary to improve chromatographic performance.
Cyclodextrin-based chiral stationary phases are commonly used in chiral GC. These phases, such as those found in Chirasil-DEX CB columns, are capable of forming transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to their separation. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are key parameters for achieving optimal resolution.
A study on the chiral GC analysis of various chiral alcohols demonstrated that derivatization to their acetate (B1210297) esters, followed by separation on a CP Chirasil-DEX CB column, can provide excellent resolution. This approach could be readily applied to this compound. nih.gov
Table 5: Illustrative Chiral GC Method Parameters for the Analysis of Chiral Alcohols
| Parameter | Condition |
| Column | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 150 °C at 2 °C/min) |
These are representative conditions that would need to be optimized for the specific analysis of this compound or its derivatives.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for the determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comresearchgate.net For a chiral compound such as this compound, this technique can unambiguously establish the spatial arrangement of its atoms, thus assigning the absolute configuration (R or S) of its stereogenic center. The method relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise position of each atom.
The determination of absolute configuration is made possible by the phenomenon of anomalous scattering. researchgate.net When X-rays interact with electrons, a phase shift occurs, and the magnitude of this effect is element-dependent. For chiral, enantiomerically pure compounds that crystallize in non-centrosymmetric space groups, the differences in anomalous scattering lead to measurable differences in the intensities of specific pairs of reflections, known as Bijvoet pairs. researchgate.net By analyzing these differences, the true absolute configuration of the molecule can be determined.
In cases where the compound itself is composed of light atoms (like carbon, hydrogen, oxygen, and fluorine in this compound), the anomalous scattering effect can be weak. To overcome this, a common strategy involves the derivatization of the alcohol with a chiral reagent containing a heavier atom, such as bromine or chlorine. sci-hub.se This introduces a stronger anomalous scatterer into the crystal lattice, making the determination of the absolute configuration more reliable. sci-hub.se Another approach is to co-crystallize the compound with a chiral molecule of a known absolute configuration, which then serves as an internal reference. nih.gov
While X-ray crystallography is a powerful tool, its primary prerequisite is the availability of a high-quality single crystal of the target compound or a suitable derivative. The process of obtaining such crystals can be challenging and time-consuming.
No specific X-ray crystallographic data for this compound was found in the publicly available literature.
Advanced Microscopic and Thermal Analytical Applications (e.g., SEM, DSC, TGA)
Advanced analytical techniques are crucial for characterizing the solid-state properties of a chemical compound, providing information on its morphology, thermal behavior, and stability.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid material at high magnification. chemistnotes.com For a crystalline organic compound like this compound, SEM analysis would reveal the shape, size, and surface features of its crystals. myscope.training This information is valuable for understanding the crystallization process and for quality control purposes. The technique uses a focused beam of electrons to scan the surface of the sample, and the resulting interactions generate signals that are used to create a three-dimensional image. atascientific.com.au While SEM provides detailed morphological information, it does not typically provide data on the internal crystal structure. myscope.training
No specific SEM studies on this compound were identified in the available literature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to determine the thermal properties of organic compounds. azom.commt.com For this compound, a DSC analysis would provide key information such as its melting point, heat of fusion, and purity. nih.gov The melting point is observed as an endothermic peak on the DSC thermogram, and the area of this peak is proportional to the heat of fusion. nih.gov The shape of the melting peak can also provide an indication of the sample's purity; impurities tend to broaden the melting range and lower the melting point. nih.gov DSC can also be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms.
Specific DSC data for this compound is not available in the reviewed sources.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This technique is primarily used to evaluate the thermal stability and decomposition profile of a material. aurigaresearch.com A TGA analysis of this compound would reveal the temperature at which it begins to decompose. The resulting TGA curve plots mass against temperature, and a loss of mass indicates decomposition or evaporation. xrfscientific.com TGA can also be used to determine the presence of residual solvents or moisture in a sample. aurigaresearch.com The analysis provides valuable information about the upper-temperature limit for the handling and storage of the compound. wikipedia.org
Computational Chemistry and in Silico Methodologies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. The binding affinity, often expressed as a docking score in units of kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. acs.org
In a study focused on the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a compound structurally related to 2-(3,4-Difluorophenyl)ethanol, molecular docking was utilized to understand the interaction between the substrate and the alcohol dehydrogenase enzyme. acs.org The optimal conformation of the substrate in the enzyme's active site was determined based on binding energy and the orientation required for the catalytic reaction. acs.org This information is crucial for explaining the stereoselectivity of the enzyme and for guiding protein engineering efforts to improve catalytic efficiency.
Table 1: Illustrative Binding Affinities from Molecular Docking Studies of Related Compounds
| Compound/Ligand | Protein Target | Binding Site | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Arylpiperazine derivative 21 | Androgen Receptor (AR) | LBP (PDB ID: 2OZ7) | -10.8 frontiersin.org |
| Arylpiperazine derivative 21 | Androgen Receptor (AR) | AF2 (PDB ID: 2YHD) | -5.5 frontiersin.org |
| Arylpiperazine derivative 21 | Androgen Receptor (AR) | BF3 (PDB ID: 2YLO) | -5.6 frontiersin.org |
Note: This table provides examples of binding affinities for different compounds to illustrate the data obtained from molecular docking studies and does not include this compound.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes and stability of molecules over time. nih.gov This technique is particularly valuable for understanding the dynamic behavior of molecules in different environments, such as in solution or when interacting with biological macromolecules. nih.govfraserlab.com
For fluorinated alcohols like this compound, MD simulations can be used to study their conformational preferences and aggregation behavior in aqueous solutions. For example, all-atom MD simulations have been employed to investigate the properties of aqueous solutions of 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov These studies can reveal insights into how the fluorinated substituents influence the molecule's interactions with water and other solute molecules, leading to phenomena such as solution-phase aggregation. nih.gov
MD simulations are also instrumental in studying the conformational dynamics of proteins and how they are affected by the binding of small molecules. nih.gov For instance, MD simulations can be used to explore the conformational changes a protein undergoes to accommodate a ligand in its binding site, providing a more dynamic picture than the static view offered by molecular docking. nih.gov This can be crucial for understanding the mechanism of action of drugs and for designing molecules that can stabilize specific protein conformations. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. northwestern.edu These first-principles methods can provide highly accurate information about molecular geometries, energies, and a wide range of other properties without the need for experimental parameters. ornl.gov
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org DFT calculations can be used to determine various molecular properties, such as optimized geometries, reaction energies, and spectroscopic parameters. nih.gov This method is valued for its balance of accuracy and computational cost, making it applicable to a wide range of chemical systems. wikipedia.org
In the context of this compound, DFT could be used to calculate critical molecular-level descriptors, including molecular orbital energy levels and atomic charge distributions, which are key to understanding its reactivity. nih.gov For instance, DFT calculations have been used to study the electronic structure of ethanol (B145695), providing information on effective atomic charges, dipole moments, and orbital energies. researchgate.net
Table 2: Calculated Electronic Properties of Ethanol using DFT
| Property | Value |
|---|---|
| Enthalpy (H) | -154.8006 a.u. researchgate.net |
| Gibbs Free Energy (G) | -154.8006 a.u. researchgate.net |
| Dipole Moment | Not Specified |
| HOMO Energy | Not Specified |
Note: This table shows example data for ethanol from a DFT study. Similar calculations could be performed for this compound to understand the influence of the difluorophenyl group.
Frontier Molecular Orbital (FMO) theory is an application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.org The HOMO is associated with the nucleophilicity of a molecule, while the LUMO is related to its electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. researchgate.net
FMO analysis can be used to predict the reactivity of this compound in various chemical reactions. youtube.com By calculating the energies and shapes of its HOMO and LUMO, one can identify the most likely sites for nucleophilic and electrophilic attack. This information is valuable for understanding reaction mechanisms and for designing new synthetic routes. wikipedia.org
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgdeeporigin.com These maps are generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. wolfram.com Regions of negative potential (typically colored red) indicate areas with an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. wolfram.comyoutube.com
An MEP map of this compound would reveal the charge distribution arising from the electronegative fluorine and oxygen atoms. This would highlight the electron-rich and electron-poor regions of the molecule, providing valuable insights into its intermolecular interactions, such as hydrogen bonding, and its reactivity towards other chemical species. researchgate.netresearchgate.net MEP maps are a useful tool for predicting how a molecule will interact with other molecules, including biological targets. deeporigin.com
Enzyme Engineering via Computational Design (e.g., Thermostability Enhancement)
Enzyme engineering aims to improve the properties of enzymes for industrial applications, such as enhancing their stability, activity, and selectivity. nih.gov Computational design methods play a crucial role in modern enzyme engineering by enabling the rational design of mutations that can lead to desired improvements. researchgate.net
The synthesis of chiral alcohols, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is an area where enzyme engineering has been successfully applied. acs.org In one study, a ketoreductase was engineered to improve its performance in the synthesis of this chiral intermediate for the drug Ticagrelor. acs.org
Computational tools can be used to identify key amino acid residues in an enzyme's active site that influence its catalytic activity and stereoselectivity. acs.org By creating "small and smart" mutant libraries based on computational predictions, researchers can more efficiently screen for improved enzyme variants. researchgate.net For example, a combination of computational methods was used to guide the directed evolution of a carbonyl reductase, resulting in a mutant with significantly increased catalytic activity and thermostability for the synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol. researchgate.net
Strategies for enhancing enzyme thermostability often involve introducing mutations that increase the number of favorable interactions, such as hydrogen bonds and salt bridges, or improve hydrophobic packing within the protein structure. nih.govresearchgate.net Computational methods can predict the effects of specific mutations on protein stability, thereby reducing the experimental effort required to develop more robust enzymes for industrial processes. researchgate.net
Predictive Modeling for Biological Activity and ADME Profiles
In the realm of contemporary drug discovery and chemical research, in silico methodologies serve as a powerful adjunct to traditional experimental studies. Computational chemistry and predictive modeling allow for the early assessment of a compound's potential biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This approach is crucial for prioritizing candidates for further development and minimizing late-stage failures. While specific comprehensive predictive modeling studies on this compound are not extensively available in publicly accessible literature, this section outlines the established computational methodologies that would be employed to predict its biological activities and ADME properties.
The prediction of a molecule's biological activity and ADME profile from its chemical structure is a cornerstone of modern computational drug discovery. nih.gov These predictive models are broadly categorized into data-based approaches, such as Quantitative Structure-Activity Relationship (QSAR), and structure-based methods like ligand-protein docking. nih.gov
Predicted Biological Activity
Predictive models for biological activity aim to identify potential protein targets and forecast the type and potency of the compound's interaction. For a novel compound like this compound, a variety of computational techniques would be utilized to generate a hypothetical bioactivity profile. These predictions are instrumental in guiding initial laboratory screening efforts.
Methodologies for Biological Activity Prediction:
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to databases of compounds with known activities (such as ChEMBL), predictions can be made. ebi.ac.uknih.gov Techniques include similarity searching and the development of QSAR models.
Structure-Based Approaches: If the three-dimensional structures of potential protein targets are known, molecular docking simulations can be performed. These simulations predict the preferred orientation of this compound when bound to a target protein and estimate the binding affinity. This can provide insights into potential mechanisms of action.
Machine Learning Models: Advanced machine learning algorithms, including deep neural networks, can be trained on large datasets of chemical structures and their corresponding biological activities to predict the bioactivity of new compounds. nih.gov
The following table illustrates the types of biological activity predictions that would be generated for this compound. The specific targets and activity scores would be populated by running the actual computational models.
Table 1: Illustrative Predicted Biological Activity Profile for this compound
| Predicted Target Class | Specific Predicted Target | Predicted Activity Type | Predicted Activity Score (Example) | Confidence Level |
|---|---|---|---|---|
| Enzymes | Cytochrome P450 Family | Inhibition | pIC50: 5.8 | Medium |
| Receptors | G-Protein Coupled Receptors | Antagonism | pKi: 6.2 | Low |
| Ion Channels | Voltage-gated sodium channels | Blockade | pIC50: 5.1 | Medium |
Note: The data in this table is illustrative of the types of predictions generated by in silico models and is not based on experimentally validated or publicly available predicted data for this compound.
Predicted ADME Profile
The ADME profile of a compound determines its pharmacokinetic properties, which are critical for its potential as a therapeutic agent. In silico ADME predictions are vital for early-stage drug development to identify potential liabilities. nih.govlongdom.org
Methodologies for ADME Profile Prediction:
Physicochemical Property Calculation: Foundational to ADME prediction is the calculation of key physicochemical properties from the molecular structure. These include molecular weight, lipophilicity (logP), solubility, and polar surface area.
Absorption Prediction: Models predict parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution Prediction: Predictions in this category include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss).
Metabolism Prediction: Computational models can predict the sites of metabolism on the molecule and identify which cytochrome P450 (CYP) enzymes are likely to be involved. Predictions can also be made regarding whether the compound is a substrate or inhibitor of these enzymes.
Excretion Prediction: Models can provide estimates of clearance and the likely routes of excretion.
The following table provides an example of a predicted ADME profile for this compound, showcasing the parameters typically evaluated by computational tools.
Table 2: Illustrative Predicted ADME Profile for this compound
| ADME Parameter | Predicted Value (Example) | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability (nm/s) | 25 x 10⁻⁶ | High permeability. |
| Distribution | ||
| Plasma Protein Binding (%) | 85% | Moderate to high binding to plasma proteins. |
| Blood-Brain Barrier (BBB) Penetration | Moderate | May cross the blood-brain barrier. |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |
| Excretion | ||
| Total Clearance (ml/min/kg) | 5 | Low to moderate clearance. |
Note: The data in this table is for illustrative purposes to demonstrate the output of in silico ADME prediction tools and does not represent verified data for this compound.
The integration of these predictive models allows for a comprehensive early-stage assessment of a compound's potential. chemrxiv.org While these computational predictions are valuable, they must be confirmed through experimental validation.
Metabolic Fate and Toxicological Evaluation in Research Contexts
In Vitro and In Vivo Metabolic Pathway Elucidation
The metabolic fate of 2-(3,4-Difluorophenyl)ethanol is primarily determined by the enzymatic processes that modify its structure. While specific metabolism studies on this exact compound are not extensively detailed in publicly available literature, its metabolic pathway can be predicted based on the biotransformation of analogous compounds like phenylethanol and general principles of fluorinated xenobiotic metabolism. cir-safety.orgnih.gov
In vitro studies, typically using liver microsomes or hepatocytes from various species (e.g., rat, mouse, human), are instrumental in identifying primary metabolic routes. nih.govmdpi.com For this compound, the primary pathway is expected to involve the oxidation of the ethanol (B145695) side chain. This biotransformation likely occurs in two main steps:
Oxidation to Aldehyde: The primary alcohol group is first oxidized to form the corresponding aldehyde, 2-(3,4-difluorophenyl)acetaldehyde. This reaction is typically catalyzed by alcohol dehydrogenases.
Oxidation to Carboxylic Acid: The intermediate aldehyde is subsequently oxidized to the carboxylic acid, (3,4-difluorophenyl)acetic acid, a reaction mediated by aldehyde dehydrogenases.
The resulting (3,4-difluorophenyl)acetic acid may then undergo further conjugation reactions, such as glucuronidation or amino acid conjugation, to form more water-soluble metabolites that can be readily excreted. cir-safety.org
In vivo studies in animal models confirm these pathways and provide a broader picture of the compound's distribution, metabolism, and excretion (ADME). nih.gov The presence of the two fluorine atoms on the phenyl ring is a significant factor in its metabolism. The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism, such as hydroxylation, by cytochrome P450 enzymes. youtube.commdpi.com This fluorination can "harden" the molecule against metabolic breakdown, potentially increasing its biological half-life compared to its non-fluorinated counterpart, phenylethanol. youtube.com
| Predicted Metabolic Step | Enzyme Family | Intermediate/Product | Notes |
| Primary Alcohol Oxidation | Alcohol Dehydrogenase | 2-(3,4-Difluorophenyl)acetaldehyde | Initial and often rate-limiting step in ethanol metabolism. |
| Aldehyde Oxidation | Aldehyde Dehydrogenase | (3,4-Difluorophenyl)acetic acid | Rapid conversion of the reactive aldehyde intermediate. |
| Aromatic Ring Metabolism | Cytochrome P450 | Minimal/None Expected | The difluoro substitution significantly deactivates the ring towards oxidative metabolism. youtube.commdpi.com |
| Phase II Conjugation | UGTs, etc. | Glucuronide or Amino Acid Conjugates | Increases water solubility for excretion. |
Toxicological Screening and Safety Assessment of Derivatives
The toxicological profile of a parent compound can be explored by synthesizing and screening a library of its derivatives. nih.gov This process helps identify how structural modifications influence biological activity and toxicity. For this compound, derivatives could be created by altering the ethanol side chain (e.g., esterification, etherification) or by changing the substitution pattern on the aromatic ring.
Toxicological screening typically involves a battery of in vitro assays to assess various endpoints:
Cytotoxicity: Assays such as the MTT or LDH release assays are used to measure the concentration at which a compound causes cell death in various cell lines (e.g., HepG2 for liver toxicity). Results are often reported as an IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity: Tests like the Ames assay (bacterial reverse mutation) or in vitro micronucleus assays in mammalian cells are used to evaluate the potential of a compound to cause DNA damage or chromosomal aberrations. nih.govnih.gov
Enzyme Inhibition: The potential for derivatives to inhibit key metabolic enzymes, such as cytochrome P450 isoforms, is assessed to predict potential drug-drug interactions. mdpi.com
The following table illustrates hypothetical results from a cytotoxicity screening of potential derivatives, demonstrating how data from such assessments are typically presented.
| Compound | Modification | Cell Line | IC50 (µM) |
| This compound | Parent Compound | HepG2 | >100 |
| 2-(3,4-Difluorophenyl)ethyl acetate (B1210297) | Esterification of hydroxyl group | HepG2 | 85 |
| 2-(3,4-Difluorophenyl)propanoate | Longer ester chain | HepG2 | 62 |
| 2-(2,4-Difluorophenyl)ethanol | Isomeric fluorine position | HepG2 | >100 |
| 2-(4-Fluorophenyl)ethanol | Monofluoro analog | HepG2 | 120 |
This data is illustrative and not based on actual experimental results.
These initial in vitro screens help prioritize compounds for further in vivo testing in animal models, which can provide more comprehensive data on organ-specific toxicity and establish a preliminary safety profile. nih.govnih.gov
Structure-Toxicity Relationship Studies
Structure-Toxicity Relationship (STR) studies, a specific application of Structure-Activity Relationships (SAR), aim to establish a clear link between a molecule's chemical features and its toxicological properties. nih.govoncodesign-services.com For this compound, the fluorine substituents are key modulators of its toxicological profile.
The key principles of STR as they apply to this compound include:
Metabolic Blocking: As previously mentioned, fluorine atoms can block sites susceptible to metabolic oxidation. youtube.com By preventing the formation of potentially reactive metabolites like catechols or quinones that can arise from aromatic hydroxylation, difluorination at the 3- and 4-positions is expected to reduce the potential for metabolite-driven toxicity compared to the non-fluorinated parent compound.
Electronic Effects: Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring. nih.gov This electronic perturbation can alter how the molecule interacts with biological targets, such as enzymes or receptors. This can either increase or decrease toxicity depending on the specific mechanism of action. mdpi.com For example, altered electronic properties can affect the binding affinity to target proteins, potentially mitigating off-target effects. nih.gov
| Structural Feature | Potential Impact on Toxicity | Rationale |
| 3,4-Difluoro Substitution | Reduced metabolite-mediated toxicity | Blocks aromatic hydroxylation, preventing the formation of potentially reactive quinone-type metabolites. youtube.commdpi.com |
| Ethanol Side Chain | Primary site of metabolism and potential toxicity | Oxidation to an aldehyde can lead to the formation of reactive species, though this is a common pathway for many alcohols. cir-safety.org |
| Overall Lipophilicity | Altered bioavailability and cell uptake | Fluorine atoms increase lipophilicity, potentially affecting the concentration of the compound at target sites. nih.gov |
| Electron Withdrawing Nature | Modified target binding affinity | Changes in the electronic distribution of the phenyl ring can alter non-covalent interactions with biological macromolecules. nih.govmdpi.com |
By systematically modifying the structure—for instance, by changing the number or position of fluorine atoms or altering the side chain—researchers can build predictive models that help in designing safer chemical compounds. oncodesign-services.com
Q & A
Q. What are the established synthetic routes for preparing 2-(3,4-difluorophenyl)ethanol, and what experimental precautions are critical during synthesis?
- Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9), using sodium borohydride (NaBH₄) or catalytic hydrogenation. Key precautions include:
- Gas evolution : Use an oil bubbler to manage gas release during reactions involving cesium carbonate or sodium 2-chloro-2,2-difluoroacetate .
- Solvent handling : N,N-dimethylformamide (DMF) requires inert gas purging due to its hygroscopic and decomposition risks .
- Safety protocols : Wear protective gear (gloves, goggles) and work in a fume hood to avoid exposure to volatile intermediates like 2-chloro-1-(3,4-difluorophenyl)ethanone, which is lachrymatory and corrosive .
Q. How can researchers purify this compound to achieve high enantiomeric purity for pharmacological studies?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 to 1:3 v/v) to separate enantiomers. Chiral stationary phases (e.g., amylose-based) improve resolution .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data (boiling point: 199.5±25.0°C, density: 1.226 g/cm³ at 20°C) .
- Monitoring : Track purity via chiral HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 1.4 ppm for -CH₂OH, δ 7.2–7.6 ppm for aromatic protons), ¹³C NMR (δ 65 ppm for C-OH), and ¹⁹F NMR (δ -115 to -120 ppm for difluorophenyl groups) .
- Mass Spectrometry : ESI-MS (m/z 158.14 [M+H]⁺) and HRMS for molecular formula confirmation (C₈H₈F₂O) .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S enantiomers) impact the reactivity and biological activity of this compound?
- Methodological Answer :
- Enantioselective Synthesis : Employ enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) or asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to isolate enantiomers .
- Activity Correlation : Compare enantiomers in vitro (e.g., receptor-binding assays for Ticagrelor intermediates) to assess stereochemical influence on potency .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound batches?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) coupled to high-resolution MS to detect impurities like cyclopropane derivatives or chlorinated byproducts .
- Reference Standards : Cross-validate against known impurities (e.g., Ticagrelor impurity 1483, CAS 376608-71-8) .
Q. Can biocatalytic methods replace traditional chemical synthesis for greener production of this compound?
- Methodological Answer :
- Enzyme Screening : Test alcohol dehydrogenases (ADHs) for ketone reduction under mild conditions (pH 7–8, 30°C) to minimize waste .
- Solvent Systems : Use water-miscible ionic liquids (e.g., [BMIM][BF₄]) to enhance enzyme stability and substrate solubility .
Q. What computational tools can predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with cytochrome P450 enzymes (e.g., CYP2C19) using AutoDock Vina to predict metabolic stability .
- QSAR Modeling : Train models on fluorinated ethanol derivatives to correlate logP (experimental: 1.226) with membrane permeability .
Q. What are the environmental risks associated with this compound, and how can they be mitigated?
- Methodological Answer :
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values .
- Degradation Studies : Investigate ozonation or UV/H₂O₂ advanced oxidation processes for wastewater treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
